molecular formula C11H11FN4O2 B2700163 1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-15-3

1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2700163
CAS No.: 1004194-15-3
M. Wt: 250.233
InChI Key: LPHQTVZREVYEAC-UHFFFAOYSA-N
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Description

1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C11H11FN4O2 This compound is known for its unique structure, which includes a pyrazole ring substituted with a fluorophenoxy methyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the pyrazole ring contributes to its stability and reactivity. The carbohydrazide moiety can form hydrogen bonds with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
  • 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carboxylic acid
  • 1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group enhances its lipophilicity and binding affinity, while the carbohydrazide moiety provides versatility in forming hydrogen bonds .

Properties

IUPAC Name

1-[(4-fluorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHQTVZREVYEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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